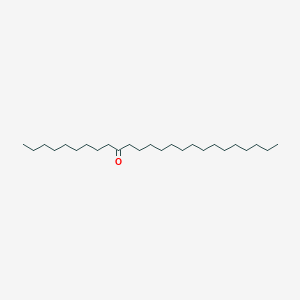10-Pentacosanone
CAS No.: 31469-37-1
Cat. No.: VC3208814
Molecular Formula: C25H50O
Molecular Weight: 366.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31469-37-1 |
|---|---|
| Molecular Formula | C25H50O |
| Molecular Weight | 366.7 g/mol |
| IUPAC Name | pentacosan-10-one |
| Standard InChI | InChI=1S/C25H50O/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-24-25(26)23-21-19-17-10-8-6-4-2/h3-24H2,1-2H3 |
| Standard InChI Key | NSHORHTXEVNSCG-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)CCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)CCCCCCCCC |
Introduction
Physical and Chemical Properties
10-Pentacosanone exhibits distinctive physical and chemical characteristics that define its behavior in various environments and applications. Understanding these fundamental properties is essential for predicting its reactivity and developing potential applications.
Basic Physical Properties
10-Pentacosanone appears as a white to off-white solid under standard conditions. The compound has a well-defined melting point range of 63-66°C, making it a solid at room temperature . The following table summarizes the key physical properties of 10-Pentacosanone:
| Property | Value |
|---|---|
| Molecular Formula | C25H50O |
| Molar Mass | 366.66 g/mol |
| Melting Point | 63-66°C |
| Appearance | Solid |
| Color | White to Off-White |
| CAS Number | 31469-37-1 |
| Storage Condition | Refrigerator, under inert atmosphere |
These properties reflect the compound's long hydrocarbon chain structure with a central ketone functional group that creates polarity within an otherwise nonpolar molecule .
Chemical Reactivity
As a ketone, 10-Pentacosanone can participate in numerous chemical reactions typical of carbonyl compounds. The carbonyl functionality provides a reactive site for nucleophilic addition reactions, reduction to secondary alcohols, and condensation reactions with appropriate substrates. The position of the ketone group at carbon-10 creates unique spatial arrangements that may influence reaction kinetics and mechanisms compared to other positional isomers.
The long hydrocarbon chains on either side of the carbonyl group contribute significant steric hindrance, potentially affecting reaction rates and selectivity. This structural arrangement also creates distinct hydrophobic regions that can influence intermolecular interactions in complex systems.
Structural Characteristics
The structure of 10-Pentacosanone features a central ketone group positioned at the 10th carbon of a 25-carbon chain. This asymmetric positioning creates distinct spatial and electronic properties that differentiate it from related compounds.
Molecular Structure
The molecular structure of 10-Pentacosanone consists of a linear hydrocarbon chain with a carbonyl group (C=O) positioned at carbon-10. This creates two alkyl chains of different lengths attached to the carbonyl carbon: a 9-carbon chain on one side and a 15-carbon chain on the other. This asymmetric distribution contributes to the compound's unique physical and chemical properties.
Natural Occurrence
10-Pentacosanone has been identified in natural sources, particularly in certain plant species with potential medicinal properties. This natural occurrence provides insights into potential biological roles and applications.
Presence in Medicinal Plants
Research on indigenous medicinal plants of tropical Australia has identified 10-Pentacosanone among the phytochemical constituents of plants traditionally used by Aboriginal people for treating inflammation and inflammatory-related conditions . This compound was detected alongside other bioactive compounds including 6-Nonacosanone and Clerodermic acid in the phytochemical profile of these plants .
The co-occurrence of 10-Pentacosanone with known bioactive compounds in traditional medicinal plants suggests potential contributions to the therapeutic properties attributed to these botanical sources. This association with anti-inflammatory activity warrants further investigation into the specific biological mechanisms involved.
Ecological Significance
In plants, long-chain ketones like 10-Pentacosanone may serve various ecological functions. These compounds often contribute to protective epicuticular waxes on leaf surfaces, helping to regulate water loss and provide barriers against pathogens and herbivores. Additionally, such compounds may play roles in plant-insect interactions, potentially serving as semiochemicals or contributing to defense mechanisms.
The presence of 10-Pentacosanone in specific plant tissues might also relate to specialized metabolic pathways that evolved in response to particular environmental pressures or ecological relationships. Understanding these natural roles could inform potential biomimetic applications.
Synthesis and Production
Understanding the methods for synthesizing 10-Pentacosanone is crucial for both research applications and potential scale-up for industrial purposes.
In analytical chemistry, 10-Pentacosanone may serve as a reference standard for chromatographic methods, particularly for analyzing complex mixtures of long-chain ketones in natural products or environmental samples. Its well-defined physical properties make it valuable for calibration and method development in separation science.
| Compound | Antimicrobial Activity | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|
| 12-Pentacosanone | High | Moderate | Significant |
| 2-Pentacosanone | Moderate | High | Low |
| 10-Pentacosanone | Under investigation | Under investigation | Under investigation |
This comparison highlights the importance of the carbonyl position in determining biological activity profiles, suggesting unique potential for 10-Pentacosanone that merits further investigation.
Future Research Directions
The current state of knowledge about 10-Pentacosanone reveals several promising avenues for future research and development.
Structure-Activity Relationship Studies
Comparative investigations of 10-Pentacosanone with other positional isomers could establish important structure-activity relationships. Such studies would help elucidate how the position of the carbonyl group influences biological activity, physical properties, and potential applications. This approach could lead to rational design of optimized compounds for specific applications.
Biological Mechanism Investigations
Given the association of 10-Pentacosanone with plants used for anti-inflammatory purposes, dedicated studies investigating its specific biological mechanisms would be valuable. Research could explore interactions with relevant cellular targets, effects on inflammatory signaling pathways, and potential therapeutic applications.
Synthetic Methodology Development
Development of efficient, selective, and environmentally friendly synthetic routes for 10-Pentacosanone represents another important research direction. Improved synthetic methods would facilitate both laboratory-scale studies and potential commercial applications by reducing costs and environmental impacts.
Applications Development
Exploring practical applications of 10-Pentacosanone in fields ranging from pharmaceuticals to materials science offers significant potential for innovation. Interdisciplinary research combining chemistry, biology, and materials science could uncover novel uses for this compound based on its unique structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume